4-Bromo-2,6-difluorobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-bromo-2,6-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)6(5(10)2-3)13(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDYPUFAKPKDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256202 | |
| Record name | 4-Bromo-2,6-difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874804-21-4 | |
| Record name | 4-Bromo-2,6-difluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,6-difluorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonylation of 4-Bromo-2,6-difluorobenzene or Derivatives
The primary method for preparing 4-bromo-2,6-difluorobenzenesulfonyl chloride involves the direct sulfonylation of 4-bromo-2,6-difluorobenzene or closely related aromatic compounds using chlorosulfonic acid or sulfuryl chloride.
Procedure Example:
2-Bromo-1,4-difluorobenzene (a positional isomer closely related to 2,6-difluoro derivative) was dissolved in dichloromethane, cooled to 0 °C, and chlorosulfonic acid was added dropwise over 20 minutes. The reaction mixture was then stirred at room temperature for 5 hours. Work-up involved quenching with ice water, extraction with dichloromethane, drying, and concentration to yield the sulfonyl chloride as a light yellow powder with a 93% yield.-
- Solvent: Dichloromethane
- Temperature: 0 °C addition, then room temperature stirring
- Reagent: Chlorosulfonic acid in excess (approx. 5 equivalents)
- Time: 5 hours stirring after addition
This method is effective for introducing the sulfonyl chloride group onto the aromatic ring bearing bromine and fluorine substituents, although the exact regioselectivity depends on starting material substitution patterns.
Synthesis via 4-Bromo-2,6-difluorobenzaldehyde Intermediate
Another approach involves multi-step synthesis starting from 3,5-difluorobromobenzene:
Step 1: Preparation of 4-bromo-2,6-difluorobenzaldehyde by lithiation of 3,5-difluorobromobenzene with n-butyllithium in tetrahydrofuran (THF), followed by formylation with dimethylformamide (DMF).
Step 2: Conversion of the aldehyde to 4-bromo-2,6-difluorobenzonitrile via reaction with hydroxylamine hydrochloride and subsequent dehydration.
Step 3: Oxidation of 4-bromo-2,6-difluorobenzaldehyde with oxammonium hydrochloride in formic acid under reflux for 10 hours yields this compound (or related sulfonyl derivatives) with yields around 80%.
This method avoids the use of highly toxic reagents like potassium cyanide and strong corrosive substances, offering a safer and more environmentally friendly alternative suitable for scale-up.
Direct Chlorosulfonation of 4-Bromo-2,6-difluoroaniline
A reported synthetic route for 4-bromo-2,6-difluorobenzenesulfonamide (a closely related compound) involves:
Treatment of 4-bromo-2,6-difluoroaniline with thionyl chloride in aqueous HCl at 0–50 °C for 1 hour under inert atmosphere.
Subsequent diazotization with sodium nitrite at -5 to 0 °C for 10 minutes.
This method implies the formation of sulfonyl chloride intermediates which can be further converted to sulfonamide derivatives.
The direct chlorosulfonation method provides a straightforward and high-yielding route but requires careful temperature control and handling of corrosive chlorosulfonic acid.
The multi-step lithiation-formylation-oxidation route offers a more environmentally benign alternative, suitable for large-scale production, with yields around 80%. This method avoids the use of highly toxic cyanides and strong corrosives, reducing environmental impact.
The diazotization approach is more relevant for sulfonamide derivatives but confirms the feasibility of generating sulfonyl chloride intermediates from 4-bromo-2,6-difluoroaniline.
Purification typically involves extraction, drying, concentration, and sometimes recrystallization to obtain the sulfonyl chloride as a solid with melting points reported around 41–44 °C.
The preparation of this compound is well-established through direct chlorosulfonation of suitably substituted aromatic precursors or via multi-step synthetic routes involving lithiation and oxidation of aldehyde intermediates. Each method presents trade-offs between simplicity, safety, environmental impact, and scalability. The choice of method depends on available starting materials, desired scale, and regulatory considerations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrogen chloride formed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed through oxidation reactions.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
Synthesis and Reactivity
4-Bromo-2,6-difluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 4-bromo-2,6-difluorobenzene using chlorosulfonic acid or sulfuryl chloride. It exhibits reactivity typical of sulfonyl chlorides, including:
- Nucleophilic Substitution : Reacts with amines, alcohols, and thiols to form sulfonamides and sulfonate esters.
- Reduction : Can be reduced to corresponding sulfonamides.
- Oxidation : Capable of undergoing oxidation to produce sulfonic acids.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that can lead to complex molecules with specific functionalities.
Medicinal Chemistry
In drug development, this compound is utilized to create inhibitors targeting specific enzymes or receptors. For example:
- Case Study : Research has shown that derivatives of this compound can act as potent inhibitors for certain proteases, which are crucial in various diseases.
Biological Applications
The compound can modify biomolecules through sulfonylation reactions, which is significant in:
- Protein Engineering : Enhancing protein stability or activity by introducing sulfonyl groups.
- Case Study : A study demonstrated the successful modification of a peptide using this sulfonyl chloride, resulting in improved binding affinity to its target receptor.
Material Science
In industrial applications, it is employed in the production of specialty chemicals and materials that require specific chemical properties imparted by the sulfonyl group.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-difluorobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 4-bromo-2,6-difluorobenzenesulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular properties, reactivity, and applications.
Structural and Molecular Comparisons
Physical Properties and Reactivity
- This compound: Limited physical data in provided evidence, but fluorine’s electronegativity likely reduces boiling point compared to chlorine analogs. Reactivity driven by electron-withdrawing F and Br, enhancing sulfonyl chloride’s electrophilicity .
- 4-Bromo-2,6-dichlorobenzenesulfonyl chloride : Higher molecular weight (324.39 vs. 291.49) due to chlorine substitution. Chlorine’s lower electronegativity vs. fluorine may result in slower reaction kinetics in nucleophilic substitutions .
- 2,6-Difluorobenzenesulfonyl chloride : Boiling point 210°C , density 1.568 g/mL , and moisture sensitivity comparable to the brominated derivative. Absence of bromine simplifies functionalization but limits applications requiring heavy-atom substituents .
Research Findings and Industrial Relevance
- Fluorine vs. Chlorine Effects : Fluorine’s smaller atomic radius and higher electronegativity enhance the electrophilicity of this compound compared to its dichloro analog, enabling faster reactions in medicinal chemistry workflows .
- Bromine as a Synthetic Handle: The bromine atom in the target compound allows diversification via palladium-catalyzed couplings, a feature absent in non-brominated analogs .
- Market Availability : Suppliers like Georganics and Thermo Scientific Chemicals provide these compounds at scales from milligrams to kilograms, reflecting demand in both academic and industrial settings .
Biological Activity
4-Bromo-2,6-difluorobenzenesulfonyl chloride is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity. This article explores its biological activity, synthesis, and applications in various chemical reactions.
- Molecular Formula : C6H2BrClF2O2S
- Molecular Weight : 291.49 g/mol
- CAS Number : 874804-21-4
- IUPAC Name : this compound
- SMILES Notation : FC1=CC(=C(F)C=C1Br)S(Cl)(=O)=O
Biological Activity
The biological activity of this compound primarily stems from its role as a sulfonylating agent in organic synthesis. Its reactivity allows it to participate in various coupling reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
- Sulfonylation Reactions : The compound can act as a sulfonylating agent, introducing sulfonyl groups into substrates. This is particularly useful in the modification of phenolic compounds and amines.
- Palladium-Catalyzed Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. For instance, studies have shown that it can facilitate the direct arylation of indoles, enhancing the synthesis of biologically active compounds .
Study 1: Direct Arylation of Indoles
In a study published by Wang et al., this compound was used to achieve C2 arylation of indoles under palladium catalysis. The reaction conditions allowed for high yields of the desired products without significant side reactions, demonstrating the compound's effectiveness in synthetic applications (yield up to 86%) .
Study 2: Reactivity with Polyfluorinated Molecules
Another investigation focused on the reactivity of polyfluorinated benzenesulfonyl chlorides with various coupling partners. The study highlighted that this compound could selectively arylate indoles while preserving other functional groups, showcasing its utility in synthesizing complex molecular architectures .
Safety and Handling
Given its chemical nature, this compound poses certain hazards:
- Corrosive Properties : It can cause severe skin burns and eye damage upon contact.
- Toxic Gas Release : Contact with water may liberate toxic gases.
Proper safety measures should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles.
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | C6H2BrClF2O2S |
| Molecular Weight | 291.49 g/mol |
| CAS Number | 874804-21-4 |
| Melting Point | 34°C to 36°C |
| Flash Point | 113°C |
| Safety Classification | Skin Corr. 1B |
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 273.50 g/mol | |
| Purity (GC) | >98.0% | |
| Storage Conditions | 0–6°C under inert gas | |
| Hazard Classification | Corrosive (GHS Category 1B) |
Q. Table 2. Common Analytical Signatures
| Technique | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.8–8.1 (m, aromatic H) |
| FT-IR | 1370 cm⁻¹ (S=O asymmetric stretch) |
| LC-MS (ESI+) | [M+H]⁺ m/z 274.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
